3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine

Description

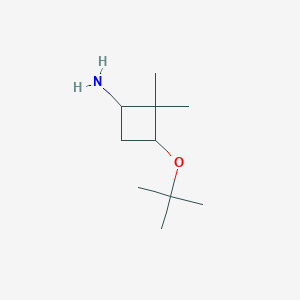

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine (CID 66357626) is a cyclobutane-derived amine featuring a tert-butoxy group at the 3-position and two methyl groups at the 2,2-positions. Its molecular formula is C₁₀H₂₁NO (molecular weight: 171.28 g/mol), with a SMILES string of CC1(C(CC1OC(C)(C)C)N)C and InChIKey XBYKLHIJRIEJOA-UHFFFAOYSA-N . The compound is marketed as a specialty building block for research, with a 50 mg sample priced at €691.00 and a 500 mg sample at €1,940.00, reflecting its high purity and niche applications in pharmaceutical or agrochemical synthesis .

Key structural attributes include:

- Tert-butoxy group: Introduces steric bulk, influencing conformation and intermolecular interactions.

- Amine functionality: A primary amine at the 1-position, enabling salt formation or derivatization.

Predicted collision cross-section (CCS) values for its adducts range from 141.1–148.1 Ų, with the [M+H]+ ion exhibiting a CCS of 142.8 Ų .

Properties

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYKLHIJRIEJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC(C)(C)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine typically involves the reaction of tert-butyl alcohol with cyclobutanone under acidic conditions to form the tert-butoxy groupThe reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.

Reduction: The amine group can be reduced to form primary or secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide, which acts as a strong base, and various oxidizing agents such as potassium permanganate or chromium trioxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group can yield tert-butyl esters, while reduction of the amine group can produce primary or secondary amines .

Scientific Research Applications

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biomimetic polymer due to its structural similarity to natural compounds.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The amine group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Structural Isomers: 3-Butoxy-2,2-dimethylcyclobutan-1-amine

3-Butoxy-2,2-dimethylcyclobutan-1-amine (CID 66356849) shares the molecular formula C₁₀H₂₁NO but differs in the alkoxy substituent (butoxy vs. tert-butoxy). Structural distinctions include:

Key Differences :

The tert-butoxy group’s bulk likely reduces metabolic degradation and enhances stability compared to the butoxy analog, making it more suitable for applications requiring prolonged molecular integrity.

Functional Group Analogs: Tert-Butoxycarbamates and Carboxylic Acids

Compounds like (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 1616705-60-2) and 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7) share the tert-butoxy motif but differ in functional groups:

- Carboxylic acid vs. amine : Alters polarity, solubility, and reactivity. Carboxylic acids are more acidic (pKa ~4–5) versus amines (pKa ~10–11), affecting ionization in biological systems .

- Applications : Carboxylic acids are often used as intermediates in peptide synthesis, while amines serve as ligands or chiral auxiliaries.

Ethylamine-Substituted Cyclobutanes

2-[3-(tert-butoxy)cyclobutyl]ethan-1-amine (CAS: 1803596-23-7) features an ethylamine side chain instead of dimethyl groups. Key contrasts include:

- Molecular Formula: C₉H₁₉NO (smaller due to fewer methyl groups).

Biological Activity

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine is a compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its structural uniqueness and functional groups suggest various mechanisms of action that could be explored for therapeutic use. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H21NO, with a molecular weight of approximately 171.29 g/mol. The compound features a tert-butoxy group attached to a cyclobutane ring, which is further substituted with an amine group.

Structural Information

- Molecular Formula : C10H21NO

- SMILES : CC1(C(CC1OC(C)(C)C)N)C

- InChI : InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3

Biological Activity Overview

Research into the biological activity of this compound has been limited. However, preliminary studies suggest potential activity in several areas:

1. Neuropharmacology

The compound may exhibit neuropharmacological properties similar to other amine-based compounds. Neurotransmitter modulation is a potential mechanism through which it could affect neurological pathways.

2. Antitumor Activity

Some studies have indicated that compounds with similar structures possess anti-tumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, inhibitors of ERK1/2 kinases are noted for their therapeutic potential in treating cancers such as melanoma .

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 172.16959 | 142.8 |

| [M+Na]+ | 194.15153 | 147.8 |

| [M+NH4]+ | 189.19613 | 148.1 |

| [M+K]+ | 210.12547 | 143.3 |

| [M-H]- | 170.15503 | 141.1 |

This table summarizes the predicted collision cross-section data for various adducts of the compound, which is important for understanding its behavior in mass spectrometry.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related compounds have been studied extensively:

Case Study: ERK Inhibitors

Research on ERK inhibitors has shown that they can effectively reduce tumor growth in preclinical models . Compounds structurally similar to this compound may share these properties due to their ability to interact with similar biological targets.

Potential mechanisms include:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases that play crucial roles in cell signaling pathways associated with cancer.

- Neurotransmitter Modulation : The presence of an amine group suggests possible interactions with neurotransmitter receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.